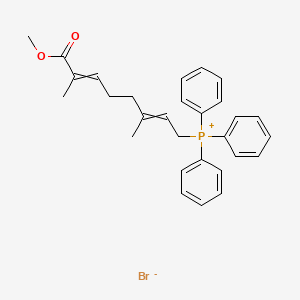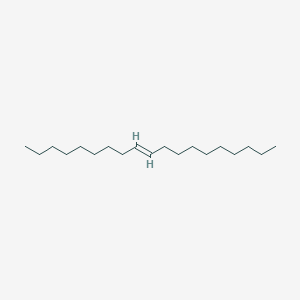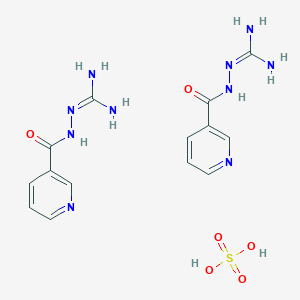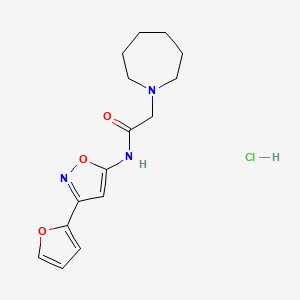
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, an isoxazole ring, and an azepine ring, making it a complex and potentially versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride typically involves multiple steps, including the formation of the furan and isoxazole rings, followed by their integration into the azepine structure. Common reagents used in these reactions include furfural, hydroxylamine, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate ring formation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the ring structures, potentially opening them or altering their electronic properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
科学的研究の応用
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide: Lacks the monohydrochloride component, potentially altering its solubility and stability.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-carboxamide: Different functional group, which might affect its reactivity and biological activity.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-sulfonamide: Sulfonamide group could introduce different pharmacological properties.
Uniqueness
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride’s unique combination of ring structures and functional groups makes it a versatile compound with potential applications across various fields. Its specific properties, such as solubility, stability, and reactivity, distinguish it from similar compounds and make it a valuable subject for further research.
特性
CAS番号 |
37853-39-7 |
|---|---|
分子式 |
C15H20ClN3O3 |
分子量 |
325.79 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14(11-18-7-3-1-2-4-8-18)16-15-10-12(17-21-15)13-6-5-9-20-13;/h5-6,9-10H,1-4,7-8,11H2,(H,16,19);1H |
InChIキー |
UWUCFYRAISRPHU-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


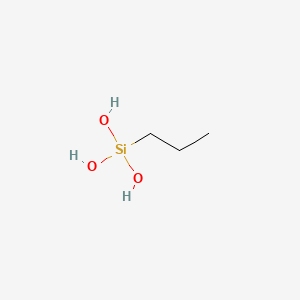
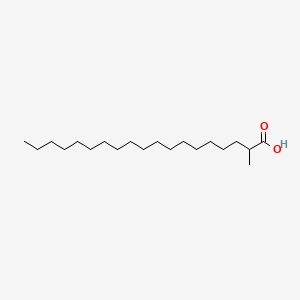
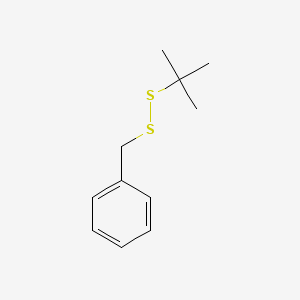
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
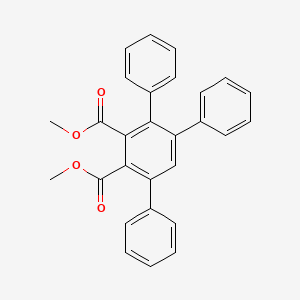
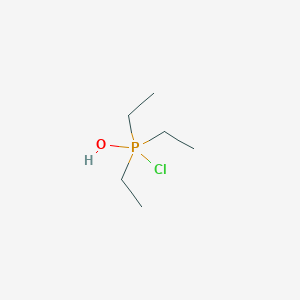
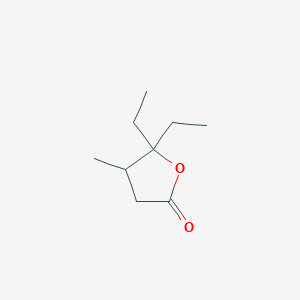
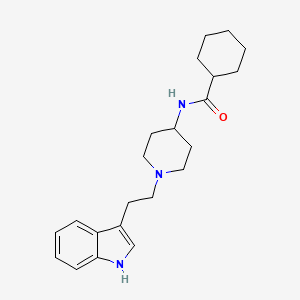
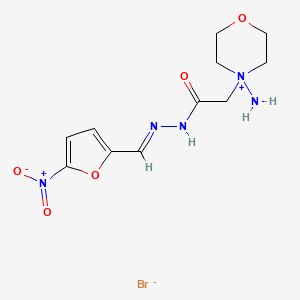
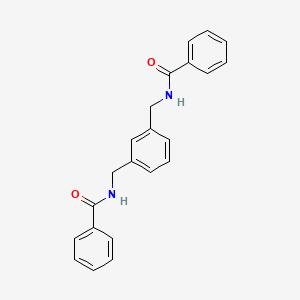
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
